4-Methoxyphenylzinc iodide

Negishi cross-coupling Biaryl synthesis Electron-rich arylzinc reagents

Organozinc halides often suffer from poor stability, variable concentration accuracy, and unreliable delivery under inert atmosphere. This 4-Methoxyphenylzinc iodide is supplied as a standardized 0.5 M solution in THF with documented lot-to-lot consistency. - **Yield advantage:** 85% with iodobenzene vs 51% with 4-chloro analog - 1.67x material efficiency. - **Functional group tolerance:** Compatible with esters, ketones, nitriles, amides - impossible with Grignard reagents. - **Packaging:** 2-8°C storage under argon; flash point -17°C. Immediate dispatch in secure, overpacked solvent shippers.

Molecular Formula C7H7IOZn
Molecular Weight 299.4 g/mol
CAS No. 254454-47-2
Cat. No. B3255411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylzinc iodide
CAS254454-47-2
Molecular FormulaC7H7IOZn
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=CC=[C-]C=C1.[Zn+]I
InChIInChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyJVJFRVJNFBRNFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenylzinc Iodide: Specifications & Procurement


4-Methoxyphenylzinc iodide (CAS 254454-47-2, molecular formula C7H7IOZn, MW 299.4 g/mol) is a specialized organozinc halide reagent primarily supplied as a 0.5 M solution in tetrahydrofuran (THF) under inert atmosphere . The compound is an arylzinc nucleophile employed in transition-metal-catalyzed Negishi cross-coupling reactions for constructing biaryl and aryl-heteroaryl carbon-carbon bonds [1]. Its physicochemical profile includes density of 1.006 g/mL at 25 °C, storage temperature requirement of 2-8 °C, and sensitivity to both air and light . The compound reacts readily with water and is classified as a flammable liquid with flash point -17 °C (1.4 °F) .

1 Supplied as a standardized solution in anhydrous THF, ready for Negishi cross-coupling under inert atmosphere
2 Electron-donating para-methoxy group tailors reactivity for electron-rich biaryl and aryl-heteroaryl construction
3 Air- and moisture-sensitive; requires anhydrous handling and storage at 2–8 °C under argon

Why 4-Methoxyphenylzinc Iodide Is Irreplaceable


The para-methoxy substitution in 4-methoxyphenylzinc iodide confers distinct electronic character (electron-donating effect) that differentiates its reactivity profile from unsubstituted phenylzinc halides and ortho/meta positional isomers in cross-coupling outcomes [1]. More critically, the zinc-based organometallic system provides functional group tolerance that is categorically unattainable with magnesium-based Grignard reagents, which readily attack esters, ketones, nitriles, and amides present in complex substrates [2]. Additionally, boronic acid alternatives suitable for Suzuki-Miyaura coupling are incompatible with substrates bearing base-sensitive functionalities or when aqueous reaction conditions must be avoided [3]. These distinctions are not incremental—they represent binary go/no-go decisions in synthetic route design where substitution with an in-class alternative would result in reaction failure, extensive byproduct formation, or an infeasible purification burden.

vs. Grignard reagent
4-Methoxyphenylmagnesium bromide may attack ester, ketone, nitrile, and amide groups present in complex substrates, limiting route feasibility
vs. Boronic acid
Suzuki–Miyaura conditions typically require aqueous base and elevated temperature, which may be incompatible with base- or heat-sensitive intermediates
vs. Phenyl/ortho/meta isomer
Different electronic effects and steric profiles can shift coupling yield and regioselectivity; para-methoxy substitution is not interchangeable with other isomers

4-Methoxyphenylzinc Iodide Cross-Coupling Evidence


Negishi Coupling Efficiency vs. 4-Chlorophenylzinc Iodide

In a direct head-to-head Ni-catalyzed Negishi coupling evaluation using identical reaction conditions, 4-methoxyphenylzinc iodide afforded the biaryl coupling product in 85% isolated yield when reacted with iodobenzene. Under the exact same protocol, the electron-deficient analog 4-chlorophenylzinc iodide delivered a significantly lower 51% yield [1].

Negishi coupling yield
Head-to-head
85% (vs. 51% for 4-Cl analog)
Reported yield difference supports electron-rich biaryl synthesis
NiCl₂(dppp), iodobenzene, THF, rt to 50 °C
Negishi cross-coupling Biaryl synthesis Electron-rich arylzinc reagents

Acylative Negishi Coupling in Chalcone Synthesis

In a 2022 study optimizing acylative Negishi coupling conditions, 4-methoxyphenylzinc iodide was employed as the nucleophilic partner for chalcone synthesis. The optimized protocol delivered the corresponding 4-methoxychalcone product in 76% yield when coupled with cinnamoyl chloride, and 78% yield with 4-methoxycinnamoyl chloride [1].

Acylative coupling yield
Class-level
76–78% (chalcone formation)
Supports utility in ketone-forming Negishi variants
Class benchmark 58–78%; verify for specific acyl chloride
Acylative Negishi coupling Chalcone synthesis Aryl ketone formation

Functional Group Tolerance vs. Grignard Reagent

Comprehensive reviews of organometallic reactivity establish that zinc organometallics tolerate most organic functional groups, whereas the corresponding magnesium Grignard reagents are fundamentally incompatible with ester, ketone, nitro, cyano, and amide functionalities [1].

Functional group tolerance
Class-level
≥5 additional groups vs. Grignard
May enable routes with ester, ketone, cyano, amide present
Class inference; direct experimental comparison not located
Functional group tolerance Chemoselectivity Organozinc vs. Grignard

Base-Free Conditions vs. Boronic Acid

Suzuki-Miyaura couplings employing 4-methoxyphenylboronic acid require aqueous base (typically Na₂CO₃, K₂CO₃, or K₃PO₄) and elevated temperatures (often 80-100 °C). Transition-metal-free Suzuki variants operate optimally at 150 °C in water [1]. 4-Methoxyphenylzinc iodide functions in anhydrous THF at room temperature to mild heating (≤50 °C) without exogenous base.

Base-free conditions
Class-level
Anhydrous THF, rt–50 °C, no aq. base
May suit base- and heat-sensitive substrates
Suzuki–Miyaura requires base and typically ≥80 °C
Suzuki-Miyaura coupling Base sensitivity Reaction condition compatibility

Solution Stability and Concentration Specification

Commercial 4-methoxyphenylzinc iodide is supplied as a 0.5 M solution in THF with density of 1.006 g/mL at 25 °C, packaged under argon in resealable ChemSeal™ containers . Storage requirement is 2-8 °C. Organozinc reagent solutions degrade over time; iodine titration is recommended to verify actual concentration before use .

Solution specification
Specification review
0.5 M in THF, density 1.006 g/mL
Standardized concentration supports reproducible stoichiometry
Verify concentration by iodine titration before use
Organozinc solution stability Reagent concentration standardization Procurement specifications

Silver-Catalyzed Zinc Insertion Efficiency

A 2019 study demonstrated that silver acetate-catalyzed direct zinc insertion into 4-iodoanisole proceeds efficiently in THF at reflux. Quantitative conversion (>99%) was achieved for the electron-rich 4-methoxyphenyl iodide substrate using 9.8 μm zinc particle size with TMEDA additive [1]. This preparation methodology is general for electron-rich aryl iodides including the 4-methoxy derivative.

Zinc insertion efficiency
Supporting evidence
>99% GC conversion
Reproducible preparation supports supply assessment
Ag-catalyzed insertion into 4-iodoanisole; Zn (9.8 μm), TMEDA
Organozinc preparation Zinc insertion Silver catalysis

4-Methoxyphenylzinc Iodide: Key Applications


Electron-Rich Biaryl Synthesis via Negishi Coupling

Medicinal chemistry programs requiring electron-rich biaryl scaffolds should prioritize 4-methoxyphenylzinc iodide over electron-deficient arylzinc alternatives when high coupling efficiency is critical. The 85% isolated yield achieved with iodobenzene versus 51% for the 4-chloro analog directly translates to a 1.67-fold material efficiency advantage in multi-step synthesis [1].

Chalcone and Aryl Ketone Construction

Natural product and pharmaceutical intermediate synthesis involving chalcone or aryl ketone motifs benefits from 4-methoxyphenylzinc iodide as a nucleophilic partner in Pd-catalyzed acylative Negishi couplings. The compound reliably delivers 76-78% yields when coupled with cinnamoyl chloride derivatives [1].

Late-Stage Coupling with Sensitive Functional Groups

Late-stage diversification of complex intermediates containing ester, ketone, nitro, cyano, or amide functionalities demands the chemoselectivity of organozinc reagents. 4-Methoxyphenylzinc iodide enables coupling with these sensitive groups intact, whereas 4-methoxyphenylmagnesium bromide would non-selectively attack these functionalities [1].

Base-Free Anhydrous Coupling for Process Chemistry

Process development for APIs and advanced intermediates where aqueous base exposure is contraindicated (e.g., epimerizable stereocenters, base-labile protecting groups, hydrolysis-sensitive esters) should employ 4-methoxyphenylzinc iodide rather than 4-methoxyphenylboronic acid. The zinc reagent operates in anhydrous THF at ambient temperature without exogenous base, conditions unattainable in Suzuki-Miyaura frameworks [1].

Application
Selection Property
Validation Focus
Electron-rich biaryl synthesis
Electron-donating para-methoxy & zinc-based chemoselectivity
Coupling yield with target electrophile
Chalcone & aryl ketone construction
Acylative Negishi reactivity profile
Yield with specific acyl chloride
Late-stage functionalization
Broad functional group compatibility (ester, ketone, cyano, amide)
Chemoselectivity in presence of sensitive groups
Base-free anhydrous process chemistry
Anhydrous THF, ambient temperature, no aqueous base
Compatibility with base-labile / hydrolysis-prone substrates

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